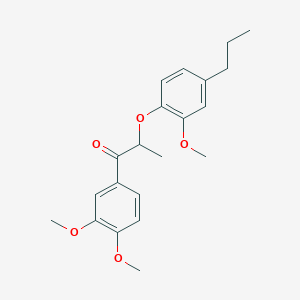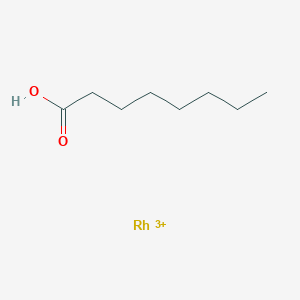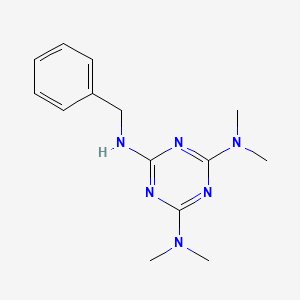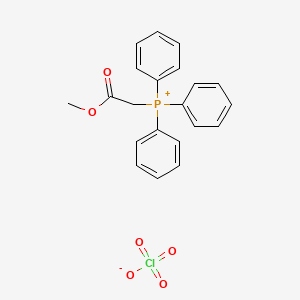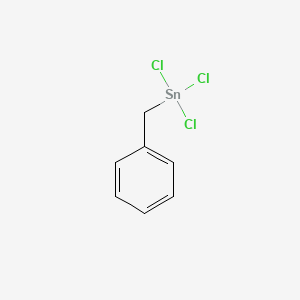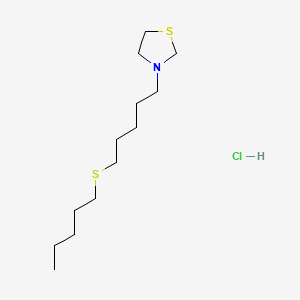
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing thiazolidine without the need for a catalyst . The reaction conditions are mild, often performed at room temperature and neutral pH, making it suitable for various applications .
Industrial Production Methods
Industrial production of thiazolidine derivatives can involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . The use of green synthesis techniques ensures a cleaner reaction profile and catalyst recovery, aligning with sustainable industrial practices .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiazolidine derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence various biochemical pathways. These interactions result in its diverse biological effects, such as anti-inflammatory and neuroprotective activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride include other thiazolidine derivatives and thiazolidinediones. These compounds share the five-membered ring structure with sulfur and nitrogen atoms .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s pentylthio substitution enhances its pharmacological activity and makes it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
40771-38-8 |
|---|---|
Molekularformel |
C13H28ClNS2 |
Molekulargewicht |
298.0 g/mol |
IUPAC-Name |
3-(5-pentylsulfanylpentyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H27NS2.ClH/c1-2-3-6-10-15-11-7-4-5-8-14-9-12-16-13-14;/h2-13H2,1H3;1H |
InChI-Schlüssel |
YVIAOUXBSTVVRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSCCCCCN1CCSC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


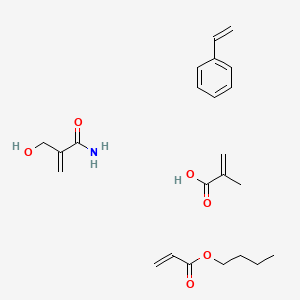
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)

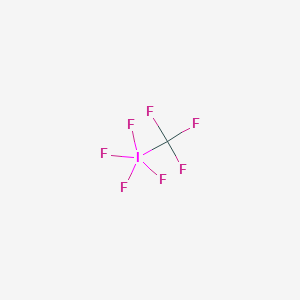
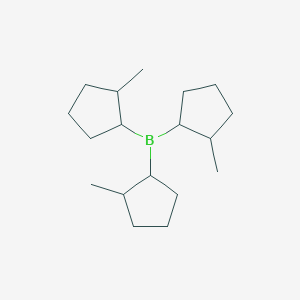
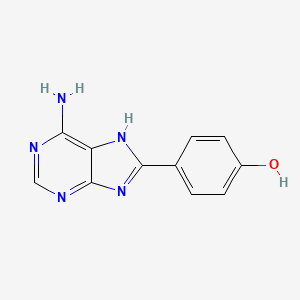
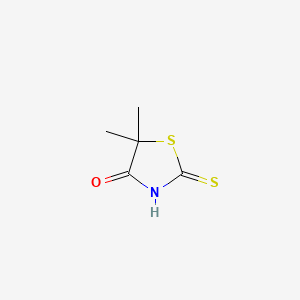
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

